![molecular formula C42H32N2O4S3 B392044 2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B392044.png)
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a complex organic compound characterized by multiple sulfanyl and azatricyclo groups. This compound is notable for its intricate structure, which includes multiple aromatic rings and sulfur linkages, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as:
Condensation Reactions: These are used to form the core structure of the compound.
Sulfur Linkage Formation:
Cyclization: This step is crucial for forming the azatricyclo structure.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step processes efficiently. The reaction conditions are optimized to ensure high yield and purity, often involving:
High-Pressure Reactors: To facilitate the formation of the azatricyclo structure.
Controlled Temperature and pH: To ensure the stability of the intermediate compounds and the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and protein binding.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic Acid 3,5-Dioxo-10-Oxa-4-Aza-Tricyclo(5.2.1.0(2,6))Dec-8-En-4-Yl Ester
- 1,3-Dioxane-4,6-Dione, 2,2-Dimethyl-
Uniqueness
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) stands out due to its multiple sulfanyl and azatricyclo groups, which confer unique chemical properties and potential biological activities not commonly found in similar compounds.
Eigenschaften
Molekularformel |
C42H32N2O4S3 |
|---|---|
Molekulargewicht |
724.9g/mol |
IUPAC-Name |
4-[4-[4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]sulfanylphenyl]sulfanylphenyl]sulfanylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C42H32N2O4S3/c45-39-35-23-1-2-24(21-23)36(35)40(46)43(39)27-5-9-29(10-6-27)49-31-13-17-33(18-14-31)51-34-19-15-32(16-20-34)50-30-11-7-28(8-12-30)44-41(47)37-25-3-4-26(22-25)38(37)42(44)48/h1-20,23-26,35-38H,21-22H2 |
InChI-Schlüssel |
XFUYQOSCKGCWEC-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)SC6=CC=C(C=C6)SC7=CC=C(C=C7)N8C(=O)C9C1CC(C9C8=O)C=C1 |
Kanonische SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)SC6=CC=C(C=C6)SC7=CC=C(C=C7)N8C(=O)C9C1CC(C9C8=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


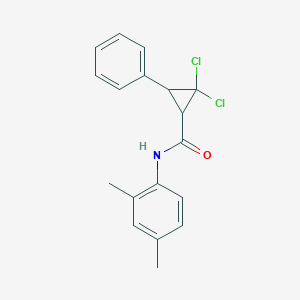
![2-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B391964.png)
![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-pyridinecarbohydrazide](/img/structure/B391966.png)
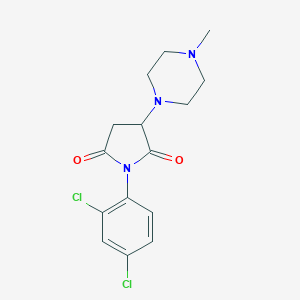
![3-Methyl-4-(4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B391968.png)

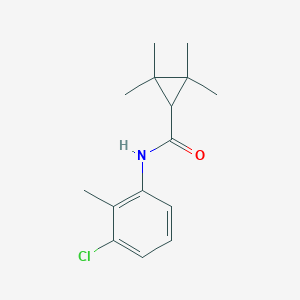
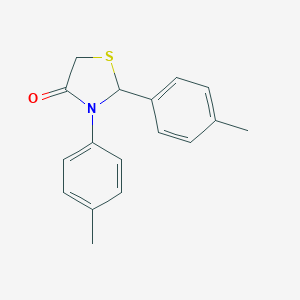
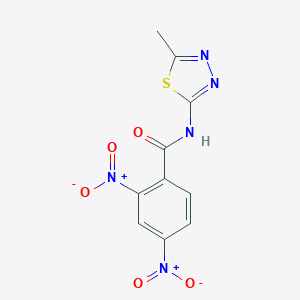
![ethyl 4-methyl-4'-(4-methoxyphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-carboxylate](/img/structure/B391976.png)
![(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE](/img/structure/B391978.png)
![3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B391980.png)
![1-[3'-(4-BROMOPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B391983.png)
![1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(PHENYL)METHYL)PIPERIDINE](/img/structure/B391984.png)
